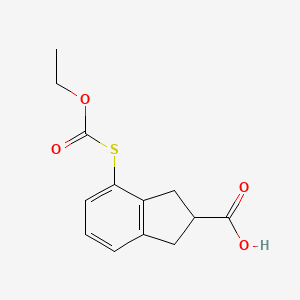
4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid is a complex organic compound with a unique structure that includes both carboxylic acid and thioester functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with thiol to form the final product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group results in the corresponding alcohol.
Scientific Research Applications
4-((Ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding to proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-((Methoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid
- 4-((Propoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid
- 4-((Butoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid
Uniqueness
4-((Ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific ethoxycarbonyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
Molecular Formula |
C13H14O4S |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
4-ethoxycarbonylsulfanyl-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4S/c1-2-17-13(16)18-11-5-3-4-8-6-9(12(14)15)7-10(8)11/h3-5,9H,2,6-7H2,1H3,(H,14,15) |
InChI Key |
GUZUKLRILKVPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC1=CC=CC2=C1CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



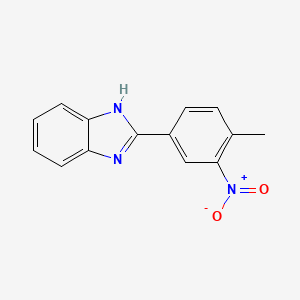
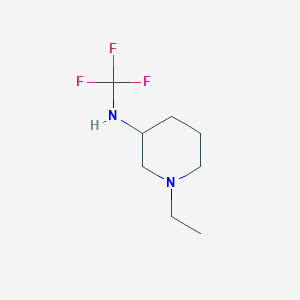
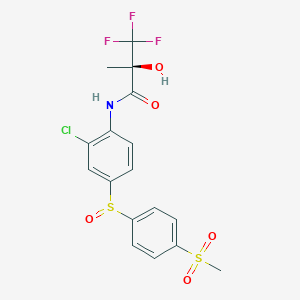
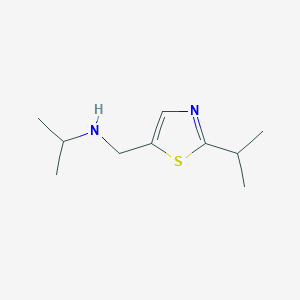
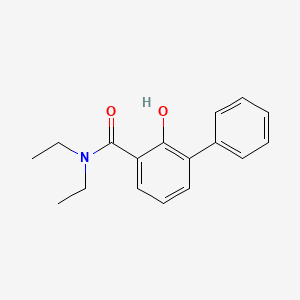
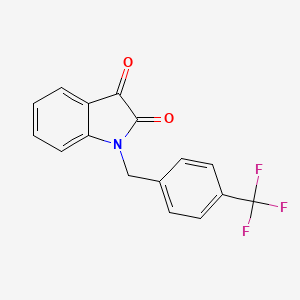
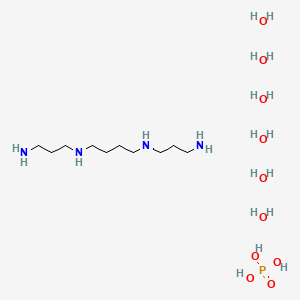
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13956486.png)

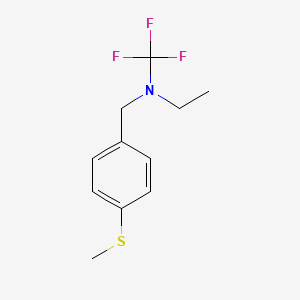


![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)
